[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate
Description
Properties
CAS No. |
10605-09-1 |
|---|---|
Molecular Formula |
C24H42O7 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate |
InChI |
InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3 |
InChI Key |
LITUBCVUXPBCGA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
physical_description |
White or yellowish, white powder with a citrus-like odour |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbyl stearate is synthesized through the esterification of ascorbic acid with stearic acid. This reaction typically involves the use of chemical catalysts or lipases to facilitate the esterification process. The reaction conditions often include controlling the water content in the reaction medium and using vacuum to remove formed volatile side products .
Industrial Production Methods: In industrial settings, ascorbyl stearate is produced by reacting ascorbic acid with stearic acid in the presence of an acid or alkaline catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ascorbyl stearate undergoes various chemical reactions, including:
Oxidation: As an antioxidant, it can undergo oxidation reactions, neutralizing free radicals and preventing oxidative damage.
Hydrolysis: In the presence of water, ascorbyl stearate can hydrolyze to release ascorbic acid and stearic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and other oxidizing agents.
Hydrolysis: This reaction typically occurs in aqueous environments or in the presence of acidic or basic catalysts.
Major Products Formed:
Oxidation: The major products are oxidized forms of ascorbyl stearate.
Hydrolysis: The major products are ascorbic acid and stearic acid.
Scientific Research Applications
Anticancer Properties
Ascorbyl stearate has garnered attention for its potential as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.
- Mechanism of Action : Studies have shown that ascorbyl stearate induces cell death through oxidative stress by generating reactive oxygen species (ROS). This process disrupts cellular membrane integrity and modulates signal transduction pathways involved in cell cycle regulation, particularly affecting the insulin-like growth factor 1 receptor (IGF-IR), p53, and cyclins .
-
Case Studies :
- Cervical Cancer : In HeLa cells, ascorbyl stearate treatment led to significant inhibition of growth by affecting cell-cycle progression and increasing ROS levels .
- Ovarian Cancer : A study demonstrated that ascorbyl stearate inhibited proliferation in human ovarian epithelial cancer cells, showcasing a dose-dependent effect on tumor growth and signaling pathways associated with cancer progression .
Antioxidant Applications
As a derivative of Vitamin C, ascorbyl stearate exhibits antioxidant properties, making it useful in various formulations.
- Food Preservation : Ascorbyl stearate can act as an antioxidant in lipid-soluble systems, helping to stabilize food products by preventing oxidative degradation . Its ability to scavenge free radicals is critical for maintaining the quality of food products over time.
- Cosmetic Formulations : The lipophilic nature of ascorbyl stearate allows it to penetrate biological membranes effectively, making it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin. Its incorporation can enhance the stability of formulations containing ascorbic acid .
Safety and Regulatory Status
Ascorbyl stearate is generally recognized as safe (GRAS) when used within recommended limits. Long-term studies have not indicated any adverse effects associated with its use in food or cosmetic applications . Regulatory bodies have evaluated its safety profile, confirming its suitability for various applications.
Comparative Data Table
The following table summarizes key findings regarding the applications of ascorbyl stearate:
Mechanism of Action
Ascorbyl stearate exerts its effects primarily through its antioxidant properties. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. In cancer cells, ascorbyl stearate interferes with cell cycle progression, induces apoptosis, and modulates signal transduction pathways, leading to cell death .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Differences :
- Chain Length : Asc-S has a longer saturated fatty acid chain (C18) than As-P (C16), increasing its lipophilicity and membrane permeability .
- Oleate vs.
Anticancer Effects
- Potency : Asc-S is more effective than As-P in inhibiting glioma cell proliferation (IC₅₀: 68.0 vs. 86.0 μM) and glutathione-S-transferase (GST) activity (I₅₀: 27.5 vs. 56.0 μM) .
- Pathway Specificity : Both compounds inhibit PI3K/AKT, but Asc-S uniquely upregulates p21 and GADD45, enhancing cell cycle arrest .
Key Points :
- Asc-S lacks a specific ADI due to insufficient data but is approved via read-across from As-P .
Biological Activity
Ascorbyl stearate (Asc-S) is a lipophilic derivative of vitamin C, formed by the esterification of ascorbic acid with stearic acid. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the biological activity of ascorbyl stearate, focusing on its mechanisms of action, effects on cell proliferation and apoptosis, and its potential therapeutic applications.
Ascorbyl stearate exhibits several mechanisms through which it induces biological activity:
- Induction of Apoptosis : Asc-S has been shown to promote apoptosis in various cancer cell lines, including HeLa cervical cancer cells. The mechanism involves the alteration of mitochondrial membrane permeability, leading to cytochrome c release and subsequent activation of caspases, particularly caspase-3. This process is associated with changes in the expression levels of transcription factors such as NF-ĸB and NFAT, which play crucial roles in inflammation and cancer progression .
- Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can lead to oxidative stress and cell death. Studies indicate that Asc-S interferes with the cell cycle at the sub-G0/G1 stage, enhancing cytotoxicity through increased ROS levels .
- Modulation of Signaling Pathways : Asc-S has been reported to inhibit the PI3K/AKT signaling pathway, which is often activated in cancer cells. This inhibition results in cell cycle arrest and reduced cell proliferation. For instance, treatment with Asc-S caused a dose-dependent inhibition of ovarian epithelial cancer cells by arresting them in the S/G2-M phase .
Effects on Cell Proliferation
The antiproliferative effects of ascorbyl stearate have been documented across various studies:
- Cervical Cancer Cells : In HeLa cells, Asc-S treatment led to significant reductions in cell viability and proliferation rates due to its pro-apoptotic effects .
- Ovarian Epithelial Cancer Cells : Research indicates that Asc-S inhibits growth in ovarian cancer cells (OVCAR-3) through mechanisms involving the PI3K/AKT pathway. The presence of a constitutively active AKT was shown to protect these cells from the effects of Asc-S, highlighting its targeted action against this signaling pathway .
Case Studies
Several studies have explored the biological activity of ascorbyl stearate:
- HeLa Cell Study : A study found that treatment with 126 µM Asc-S for 12 to 48 hours resulted in increased apoptosis markers such as cytochrome c release and caspase activation. The study concluded that Asc-S effectively induces apoptosis through intrinsic pathways involving mitochondrial changes .
- Ovarian Cancer Xenograft Model : In vivo studies demonstrated that oral administration of ascorbyl stearate led to tumor involution in nude mice bearing human ovarian carcinoma xenografts. This effect was associated with decreased PI3K/AKT activity and suggests potential therapeutic applications for Asc-S in ovarian cancer treatment .
Data Table
The following table summarizes key findings related to the biological activity of ascorbyl stearate:
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing ascorbyl stearate in academic research?
Ascorbyl stearate is synthesized via esterification of L-ascorbic acid and stearic acid, typically catalyzed by acid or enzymatic agents. Key characterization methods include:
Q. How can researchers evaluate the antioxidant efficacy of ascorbyl stearate in vitro?
Standard assays include:
- DPPH/ABTS Radical Scavenging Assays to measure free radical neutralization.
- Lipid Peroxidation Models (e.g., linoleic acid oxidation) to assess inhibition of lipid oxidation kinetics.
- Surface Plasmon Resonance (SPR) to study binding affinity with proteins like bovine serum albumin (BSA), which informs stability in biological matrices .
Q. What analytical techniques are used to assess purity and detect impurities in ascorbyl stearate?
Regulatory guidelines (e.g., USP, JECFA) recommend:
- Loss on Drying and Sulfated Ash Tests to quantify moisture and inorganic residues.
- ICP-MS for heavy metal detection (e.g., arsenic, lead) due to potential contamination during synthesis .
- Chromatographic Methods (HPLC, GC) to identify palmitic acid impurities from incomplete esterification .
Advanced Research Questions
Q. What molecular mechanisms underlie ascorbyl stearate-induced apoptosis in cancer cells?
In HeLa cells, ascorbyl stearate triggers apoptosis via:
- Mitochondrial Pathway Activation : Loss of mitochondrial membrane potential (ΔΨm) and cytochrome c release, measured via JC-1 staining and immunoblotting.
- Caspase Cascade : Cleavage of pro-caspase-9 and caspase-3, validated by fluorometric assays.
- Transcriptional Deregulation : Downregulation of NF-κB, AP-1, and NFAT, analyzed via luciferase reporter assays .
Q. How can ascorbyl stearate be integrated into stimuli-responsive drug delivery systems?
Ascorbyl stearate’s ester bond enables enzyme-triggered drug release. Example applications:
Q. How should researchers address contradictions in toxicity data for ascorbyl stearate?
Conflicting findings (e.g., kidney stone formation vs. no long-term effects) require:
- Dose-Response Studies : Compare low-dose (<0.05% dietary intake) vs. high-dose exposure in rodent models.
- Species-Specific Metabolism Analysis : Monitor oxalate excretion and renal histopathology to assess human relevance .
- In Silico Modeling : Predict metabolite interactions using tools like molecular docking with renal transporters .
Q. What methodologies quantify ascorbyl stearate’s interaction with serum proteins?
Q. How does ascorbyl stearate modulate transcription factors in inflammatory pathways?
Mechanistic studies in HeLa cells show:
- NF-κB Inhibition : Electrophoretic mobility shift assays (EMSA) confirm reduced DNA binding.
- ROS-Dependent Regulation : Flow cytometry with DCFH-DA probes links reactive oxygen species (ROS) to transcriptional changes .
Q. What experimental designs validate ascorbyl stearate’s role in mitochondrial permeability transition?
Q. How do synthesis byproducts impact ascorbyl stearate’s safety profile in biomedical applications?
Impurities like palmitic acid or sulfate ash require:
- Accelerated Stability Testing : Monitor degradation under heat/light exposure.
- Genotoxicity Screening : Comet assays or micronucleus tests to rule out DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
